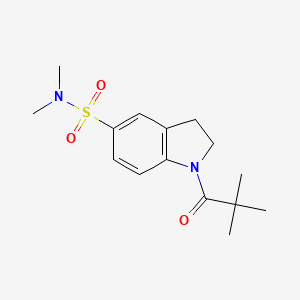

![molecular formula C14H15N3O2S2 B5430549 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5430549.png)

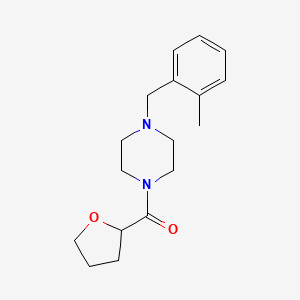

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related N-[5-(aryl)-1,3,4-thiadiazol-2-yl]acetamide derivatives often involves the use of carbodiimide condensation or amidation reactions. For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature condition, and their structures were characterized by various spectroscopic methods (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized using spectroscopic methods like IR, NMR, and X-ray diffraction. For example, the structure of an intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine was confirmed by single-crystal X-ray diffraction in a study synthesizing N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives (Yu et al., 2014).

作用機序

Target of Action

Similar compounds have been shown to interact with human liver enzymes, such as cytochrome p450 , which are involved in metabolizing xenobiotics and drugs .

Mode of Action

It’s worth noting that similar compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound might interact with its targets to induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Biochemical Pathways

The compound may affect the glutathione metabolism pathway . Genes involved in this pathway, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B, are modulated by similar compounds . This modulation could lead to an increase in ROS, unfolded protein response, and cell death .

Pharmacokinetics

Similar compounds have been shown to inhibit the activity of human liver enzymes, such as cytochrome p450 , which are involved in drug metabolism . This could potentially impact the bioavailability of the compound.

Result of Action

The compound may induce GSH depletion through modulation of gene expression, especially those involved in glutathione metabolism . This could lead to an increase in ROS, unfolded protein response, and cell death . Of these, CHAC1 emerged as the most prominent candidate for similar compounds as it was the most responsive to treatment .

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by various endogenous and exogenous factors, such as the electron transport chain, peroxisomes, p450, fe 2+, nadph, cyclooxygenase, lipoxygenase, ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation .

特性

IUPAC Name |

2-(4-methoxyphenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-3-8-20-14-17-16-13(21-14)15-12(18)9-10-4-6-11(19-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYZBHQDAROPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

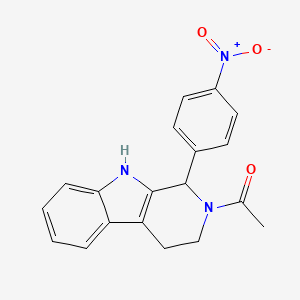

![5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5430475.png)

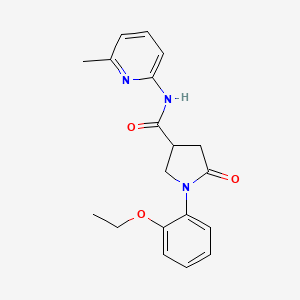

![4-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5430505.png)

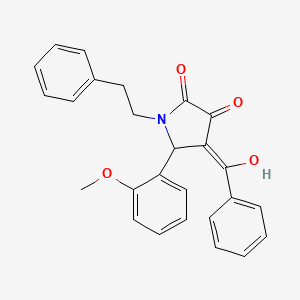

![7-(3,3-dimethylbutanoyl)-2-[(3-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5430512.png)

![(2R*,3S*,6R*)-3-phenyl-5-(5-vinyl-2-pyridinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430513.png)

![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-penten-1-one](/img/structure/B5430522.png)

![N-(4-methylphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430541.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430554.png)

![allyl 2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5430557.png)